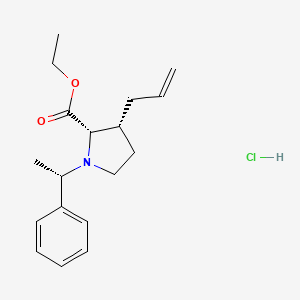
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring structure. The unique stereochemistry of this compound, with specific (2S,3R) and (S) configurations, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method includes the use of enantioselective synthesis techniques. For instance, starting from Fmoc-protected Garner’s aldehyde, a high-yielding two-step synthesis can be employed, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or organometallic reagents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or halogenated compounds.
科学的研究の応用
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific stereochemistry.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry used in the study of excitatory amino acid transporters.
Pyrrolidine derivatives: A class of compounds with a five-membered ring structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both allyl and phenylethyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C18H26ClNO2 |
|---|---|
分子量 |
323.9 g/mol |
IUPAC名 |
ethyl (2S,3R)-1-[(1S)-1-phenylethyl]-3-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-4-9-16-12-13-19(17(16)18(20)21-5-2)14(3)15-10-7-6-8-11-15;/h4,6-8,10-11,14,16-17H,1,5,9,12-13H2,2-3H3;1H/t14-,16+,17-;/m0./s1 |
InChIキー |
IYYFULAYQVITMI-XAUMKULISA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1[C@@H](C)C2=CC=CC=C2)CC=C.Cl |
正規SMILES |
CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)CC=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


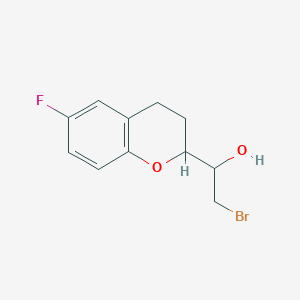
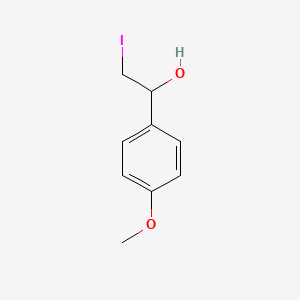
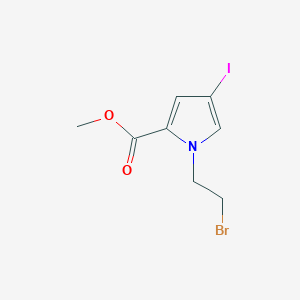
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
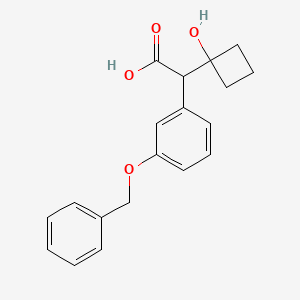

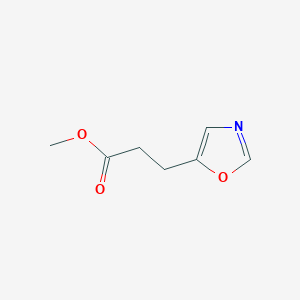

![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
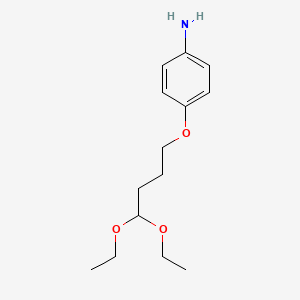
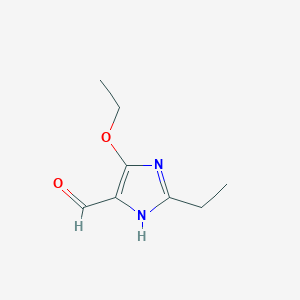
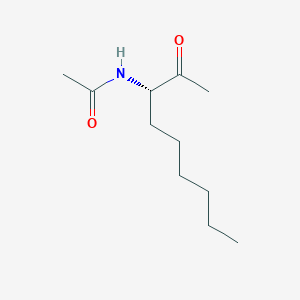
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
